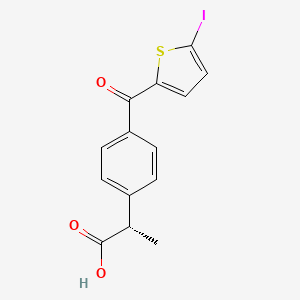

P-(2'-Iodo-5'-thenoyl)hydrotropic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

P-(2’-Iod-5’-Thenoyl)Hydrotrop-Säure ist eine organische Verbindung, die zur Klasse der Aryl-Phenylketone gehört. Diese Verbindungen zeichnen sich durch das Vorhandensein einer Ketongruppe aus, die durch eine Arylgruppe und eine Phenylgruppe substituiert ist. Die Summenformel von P-(2’-Iod-5’-Thenoyl)Hydrotrop-Säure lautet C₁₄H₁₁IO₃S, und sie hat ein Molekulargewicht von 386.205 Da

Herstellungsmethoden

Die Synthese von P-(2’-Iod-5’-Thenoyl)Hydrotrop-Säure umfasst mehrere Schritte. Ein üblicher Syntheseweg umfasst die Iodierung eines Thiophenderivats, gefolgt von der Einführung einer hydrotropen Säureeinheit. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Iod und einem geeigneten Oxidationsmittel, um den Iodierungsprozess zu erleichtern.

Vorbereitungsmethoden

The synthesis of P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid involves several steps. One common synthetic route includes the iodination of a thiophene derivative followed by the introduction of a hydrotropic acid moiety. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process.

Analyse Chemischer Reaktionen

Reactions of the Aryl Iodide Group

The iodine substituent on the thiophene ring participates in metal-catalyzed cross-coupling reactions, a hallmark of aromatic iodides.

| Reaction Type | Conditions | Product/Application | Source |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, boronic acid, base | Biaryl derivatives for drug synthesis | |

| Heck Reaction | Pd catalyst, alkene | Alkenylated thiophene derivatives |

For example, the iodine can be replaced with aryl or alkenyl groups under palladium catalysis, enabling modular synthesis of complex molecules . The electron-withdrawing nature of the ketone group adjacent to the thiophene ring may moderate reaction rates compared to simpler aryl iodides.

Transformations of the Ketone Group

The thenoyl ketone undergoes nucleophilic additions and reductions:

Nucleophilic Addition

-

Hydrazine : Forms hydrazones under acidic conditions, useful for crystallography or further cyclization .

-

Hydroxylamine : Produces oximes, which can act as intermediates for heterocycle synthesis .

Reduction

-

NaBH4/LiAlH4 : Reduces the ketone to a secondary alcohol (–CHOH–). Steric hindrance from the thiophene ring may necessitate elevated temperatures6.

Carboxylic Acid Reactivity

The propanoic acid group participates in classical acid-derived reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Esterification | ROH, H2SO4 or DCC | Propanoate esters |

| Amidation | Amine, EDCl/HOBt | Amides for prodrug designs |

| Decarboxylation | Heat, Cu catalyst | Alkane/CO2 elimination |

The stereochemistry at the chiral center (S-configuration) may influence diastereoselectivity in reactions involving the carboxylic acid .

Biochemical Interactions

While not a direct chemical reaction, the compound inhibits cyclooxygenase (COX) enzymes via competitive binding to the arachidonic acid pocket. This involves:

-

Hydrogen bonding between the ketone and Arg120/His90 residues.

-

Iodine-mediated steric hindrance , blocking substrate access .

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

P-(2’-Iod-5’-Thenoyl)Hydrotrop-Säure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter entzündungshemmende und antimikrobielle Eigenschaften.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von P-(2’-Iod-5’-Thenoyl)Hydrotrop-Säure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Ein bekanntes Ziel ist das Enzym Prostaglandin-G/H-Synthase 1, wo die Verbindung als Inhibitor wirkt. Diese Wechselwirkung stört die Aktivität des Enzyms, was zu einer verringerten Produktion von Prostaglandinen führt, die an Entzündungs- und Schmerzbahnen beteiligt sind .

Wirkmechanismus

The mechanism of action of P-(2’-Iodo-5’-Thenoyl)Hydrotropic Acid involves its interaction with specific molecular targets. One known target is the enzyme prostaglandin G/H synthase 1, where the compound acts as an inhibitor. This interaction disrupts the enzyme’s activity, leading to reduced production of prostaglandins, which are involved in inflammation and pain pathways .

Vergleich Mit ähnlichen Verbindungen

P-(2’-Iod-5’-Thenoyl)Hydrotrop-Säure kann mit anderen Aryl-Phenylketonen verglichen werden, wie z. B.:

- P-(2’-Brom-5’-Thenoyl)Hydrotrop-Säure

- P-(2’-Chlor-5’-Thenoyl)Hydrotrop-Säure

- P-(2’-Fluor-5’-Thenoyl)Hydrotrop-Säure

Die Einzigartigkeit von P-(2’-Iod-5’-Thenoyl)Hydrotrop-Säure liegt im Vorhandensein des Iodatoms, das im Vergleich zu seinen halogenierten Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht .

Eigenschaften

Molekularformel |

C14H11IO3S |

|---|---|

Molekulargewicht |

386.21 g/mol |

IUPAC-Name |

(2S)-2-[4-(5-iodothiophene-2-carbonyl)phenyl]propanoic acid |

InChI |

InChI=1S/C14H11IO3S/c1-8(14(17)18)9-2-4-10(5-3-9)13(16)11-6-7-12(15)19-11/h2-8H,1H3,(H,17,18)/t8-/m0/s1 |

InChI-Schlüssel |

UIZPHGUBGPJBAR-QMMMGPOBSA-N |

Isomerische SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=C(S2)I)C(=O)O |

Kanonische SMILES |

CC(C1=CC=C(C=C1)C(=O)C2=CC=C(S2)I)C(=O)O |

Synonyme |

iodosuprofen p-(2'-iodo-5'-thenoyl)hydrotropic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.